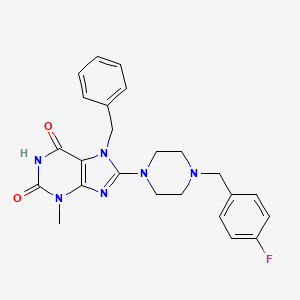
7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a synthetic molecule that appears to be related to a class of purine derivatives. These compounds are of interest due to their potential biological activities, such as inhibiting Mycobacterium tuberculosis or acting as ligands for various serotonin receptors, which could lead to psychotropic effects .
Synthesis Analysis
The synthesis of related purine-piperazine derivatives involves several key steps, including the use of advanced intermediates that are coupled with various carboxylic acid chloride derivatives or isocyanate partners. For example, an advanced intermediate with a difluorobenzyl and piperazinyl group was used to synthesize a series of purine-2,6-dione linked piperazine derivatives targeting Mycobacterium tuberculosis . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray diffraction studies. For instance, a compound with a hydantoin ring and a bicyclo octane moiety was found to exhibit both inter- and intramolecular hydrogen bonds, forming a three-centered hydrogen bonding pattern . This suggests that the compound may also exhibit a complex hydrogen bonding network, potentially affecting its biological activity.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of similar compounds involves regiospecific displacement reactions, amination, and intramolecular nucleophilic displacement cyclization reactions . These reactions are crucial for constructing the purine-piperazine framework and could be relevant to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds have been characterized using various spectroscopic techniques, including NMR, MS, and IR spectroscopy, as well as elemental analysis . X-ray crystallography has also been used to determine the crystal structure of similar compounds, which can provide insights into the density, molecular geometry, and intermolecular interactions .
Applications De Recherche Scientifique
Antimycobacterial Properties
A study by Konduri et al. (2020) on purine-linked piperazine derivatives, including compounds structurally related to 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, demonstrated potential as potent inhibitors of Mycobacterium tuberculosis. These compounds disrupted the biosynthesis of peptidoglycan, showing greater potency than some existing clinical drugs like Ethambutol (Konduri et al., 2020).
Cardiovascular Activity
Research by Chłoń-Rzepa et al. (2004) on derivatives of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione showed promising results in the domain of cardiovascular health. These compounds exhibited notable electrocardiographic and antiarrhythmic properties, along with hypotensive activity, indicating their potential application in cardiovascular treatments (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
A study by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of similar compounds showed significant affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This indicates the potential use of these compounds in treating psychiatric disorders or as part of psychotropic therapies (Żmudzki et al., 2015).
Antiasthmatic Activity
Bhatia et al. (2016) synthesized derivatives of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with a focus on antiasthmatic properties. These compounds showed significant vasodilator activity, suggesting their potential as antiasthmatic agents (Bhatia et al., 2016).
Antiviral Properties
Wang et al. (2013) discovered diketopiperazine derivatives, which bear structural similarities to 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibiting modest antiviral activities against influenza A (H1N1) virus. This suggests potential application in antiviral drug development (Wang et al., 2013).
Anticancer Properties
Saab et al. (2013) investigated piperazine derivatives for their efficacy in inhibiting K-562 cell proliferation and inducing erythroid differentiation, which could have implications in chronic myelogenous leukemia treatments (Saab et al., 2013).
Propriétés
IUPAC Name |
7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-5-3-2-4-6-17)23(26-21)30-13-11-29(12-14-30)15-18-7-9-19(25)10-8-18/h2-10H,11-16H2,1H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWYGGMIAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

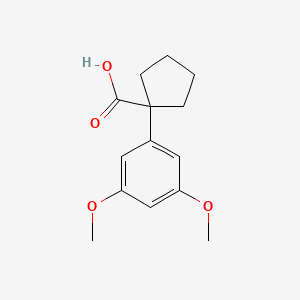

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)
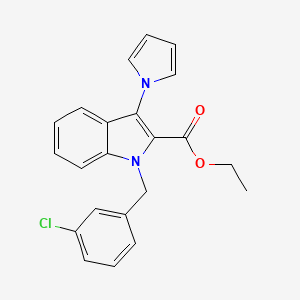
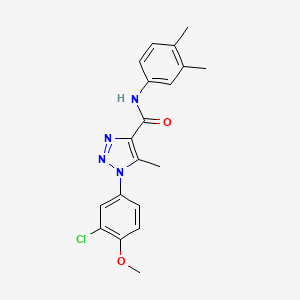

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
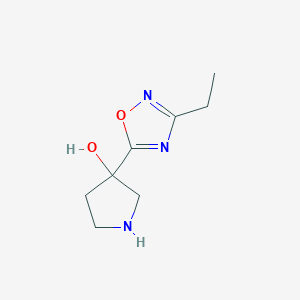
![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

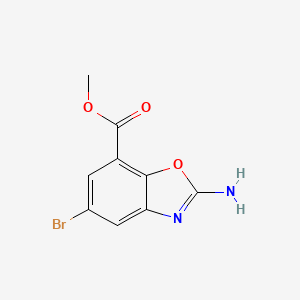
![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)